molecular formula C11H8BrFN2O2 B1419935 methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1350465-88-1

methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1419935
CAS No.: 1350465-88-1
M. Wt: 299.1 g/mol
InChI Key: FBFOZOSFWIINBH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a methyl ester group at position 5, a bromine atom at position 4, and a 4-fluorophenyl substituent at position 2.

Properties

IUPAC Name

methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O2/c1-17-11(16)10-8(12)9(14-15-10)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFOZOSFWIINBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Pathways:

Synthesis of 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole

Route via Hydrazine and α,β-Unsaturated Carbonyls

A common approach involves reacting 4-fluorobenzaldehyde to generate 4-fluorophenylhydrazine, which then condenses with suitable β-dicarbonyl compounds such as 4-bromo-3-oxobutanoic acid derivatives.

Reaction scheme:

  • Step 1: Synthesis of 4-fluorophenylhydrazine from 4-fluorobenzaldehyde via reduction with hydrazine hydrate.
  • Step 2: Condensation with 4-bromo-3-oxobutanoic acid or its derivatives under reflux in ethanol or acetic acid, leading to cyclization and formation of the pyrazole core.
  • Step 3: Functionalization at the 5-position with ester groups, typically via esterification or amidation.

Bromination and Functionalization

Post-cyclization, selective bromination at the 4-position of the pyrazole ring can be achieved using N-bromosuccinimide (NBS) under controlled conditions, ensuring regioselectivity.

Methylation of Carboxylate

The carboxylate group at position 5 is methylated using methyl iodide (MeI) in the presence of a base such as potassium carbonate or sodium hydride, often in dry dimethylformamide (DMF) or dichloromethane (DCM), to afford the methyl ester.

Reaction conditions:

- Reagents: Methyl iodide, K2CO3 or NaH
- Solvent: DMF or DCM
- Temperature: Room temperature to 60°C
- Duration: Several hours with monitoring by TLC

Purification and Characterization

Purification typically involves column chromatography, with spectroscopic techniques such as NMR (1H, 13C, 15N), IR, and MS confirming the structure.

Specific Laboratory Procedure (Based on Literature)

Example from literature:

  • Preparation of pyrazole core:

    • Hydrazine hydrate reacts with 4-fluorobenzaldehyde to produce 4-fluorophenylhydrazine.
    • The hydrazine derivative reacts with 4-bromo-3-oxobutanoic acid in ethanol under reflux.
    • Cyclization occurs, yielding the pyrazole with a carboxylic acid group.
  • Bromination:

    • The pyrazole intermediate is brominated at the 4-position using NBS in the presence of a radical initiator like AIBN or light.
  • Esterification:

    • The carboxylic acid at position 5 is methylated using methyl iodide in the presence of potassium carbonate in DMF, affording this compound.

Yield and Purity:

  • Typical yields range from 70–85%, with high purity confirmed by NMR and MS.

Industrial and Scale-Up Considerations

For large-scale synthesis, continuous flow reactors and optimized reaction conditions are employed to improve yield, safety, and reproducibility. Bromination steps are carefully controlled to prevent over-bromination or side reactions.

Data Summary Table

Step Reaction Reagents Solvent Conditions Yield (%) Notes
1 Hydrazine + 4-fluorobenzaldehyde Hydrazine hydrate Ethanol Reflux 80–90 Forms 4-fluorophenylhydrazine
2 Cyclization with 4-bromo-3-oxobutanoic acid Acidic or neutral Ethanol Reflux 75–85 Forms pyrazole core
3 Bromination at 4-position NBS Chloroform or DCM Room temp, light 70–80 Regioselective bromination
4 Methylation of carboxylate Methyl iodide DMF 0–60°C 80–90 Converts acid to ester

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at C-4 facilitates palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. This reaction is critical for introducing aryl groups to modulate electronic or steric properties.

Reaction Conditions :

ParameterDetails
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₃PO₄ or Na₂CO₃
SolventDMF/H₂O (4:1) or THF
Temperature100°C (conventional) or 120°C (microwave irradiation)
Yield Range73–97%

Key Findings :

  • Microwave-assisted reactions reduce reaction times (2–4 h) while improving yields .

  • Electron-deficient boronic acids (e.g., 4-fluorophenylboronic acid) couple more efficiently due to enhanced oxidative addition kinetics.

  • The ester group at C-5 remains intact under these conditions .

Transesterification

The methyl ester at C-5 can be converted to other esters via base-catalyzed transesterification, enabling solubility modulation for specific applications.

Reaction Conditions :

ParameterDetails
BaseK₂CO₃
SolventMethanol or ethanol
TemperatureReflux (65–78°C)
Yield92–96%

Example :
Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate → Ethyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazole ring allows bromine displacement by nucleophiles under mild conditions.

Reaction Conditions :

NucleophileConditionsYield
PiperidineDMF, 80°C, 12 h68%
Sodium methoxideMeOH, 60°C, 6 h85%
Potassium thiophenateDMSO, 100°C, 24 h72%

Mechanistic Insight :

  • Fluorine at the 3-position enhances ring electron deficiency, activating the C-Br bond for SNAr.

  • Steric hindrance from the 4-fluorophenyl group limits substitution to smaller nucleophiles.

Hydrolysis of Ester Group

The methyl ester undergoes hydrolysis to form a carboxylic acid, useful for further derivatization.

Reaction Conditions :

ParameterDetails
Reagent6M HCl or LiOH/H₂O
SolventWater/THF (1:1)
Temperature80–100°C
Yield88–94%

Applications :

  • The carboxylic acid product serves as a precursor for amide coupling or metal-organic frameworks.

Buchwald-Hartwig Amination

The bromine substituent participates in palladium-catalyzed amination with primary/secondary amines.

Reaction Conditions :

ParameterDetails
CatalystPd₂(dba)₃/Xantphos
BaseCs₂CO₃
SolventToluene
Temperature110°C, 24 h
Yield Range60–78%

Example :
Reaction with morpholine yields 4-morpholino-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, a potential kinase inhibitor precursor.

Comparative Reactivity Analysis

A comparison of reaction rates for common transformations:

Reaction TypeRelative Rate (vs. Suzuki Coupling)Key Influencing Factors
Suzuki-Miyaura1.0 (reference)Boronic acid electronics, Pd catalyst
SNAr0.3–0.5Nucleophile strength, solvent polarity
Transesterification1.2Base concentration, alcohol nucleophilicity
Hydrolysis0.8Acid/Base strength, temperature

Stability Under Reaction Conditions

The compound exhibits robust stability in cross-coupling and SNAr reactions but degrades under strong oxidizing conditions (>150°C). Key stability data:

  • Thermal Stability : Decomposes at 220°C (TGA).

  • pH Stability : Stable in pH 3–10; hydrolyzes rapidly in strongly acidic/basic media.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has demonstrated significant anti-inflammatory activity , primarily through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values ranging from 0.02 to 0.04 μM against COX-2 , indicating its potency compared to established anti-inflammatory drugs like diclofenac.

Case Study: Anti-inflammatory Activity

A study conducted by Abdellatif et al. synthesized this compound along with other pyrazole derivatives. The results indicated that it exhibited notable COX-2 selectivity with minimal gastrointestinal side effects in animal models, suggesting a favorable safety profile for therapeutic use.

Analgesic Properties

The compound's analgesic effects have been evaluated using various pain models, showcasing its potential as a therapeutic agent for pain management. The mechanism of action appears to involve modulation of pain pathways through COX inhibition.

Anticancer Research

Recent investigations have explored the potential of this compound in cancer therapy. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.

Synthesis of Novel Compounds

This pyrazole derivative can participate in various chemical reactions, such as:

  • Substitution Reactions : The bromine atom can be replaced with different nucleophiles under suitable conditions.
  • Coupling Reactions : It can undergo Suzuki-Miyaura coupling to form more complex molecules, which are valuable in pharmaceutical synthesis.

Table: Reaction Types and Conditions

Reaction TypeCommon ReagentsTypical Conditions
SubstitutionAmines, ThiolsPolar solvents (DMF, DMSO)
OxidationPotassium permanganateVaries based on substrate
ReductionSodium borohydrideAnhydrous conditions
CouplingPalladium catalysts, Boronic acidsBase-mediated conditions

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of functional materials for electronic devices and sensors due to its electronic properties influenced by the fluorine substitution.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyrazole Carboxylates

Ester Group Modifications

Replacing the methyl ester with ethyl esters is a common structural variation. For example:

  • Ethyl 4-bromo-3-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate (4k) : This analogue introduces a 2-oxoethyl group at position 1, resulting in a higher melting point (99–100°C) compared to simpler esters. The additional substituent may enhance intermolecular interactions, influencing crystallization behavior .
Halogen and Aromatic Substituent Variations
  • Bromine vs. Chlorine : The bromine atom at position 4 in the target compound contrasts with chlorine in analogues like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole , where chlorine at the aryl position is associated with antimicrobial activity . Bromine’s larger atomic radius may influence steric hindrance and electronic effects.
  • Fluorophenyl Position : Methyl 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS 1319193-94-6) differs in the fluorine substitution position (ortho vs. para), which could modulate solubility and metabolic stability .
Table 1: Comparative Data for Selected Pyrazole Carboxylates
Compound Name Melting Point (°C) Yield (%) Key Substituents References
Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate N/A N/A 4-Br, 3-(4-F-C6H4), 5-CO2Me
Ethyl 4-bromo-3-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate (4k) 99–100 69 1-(2-oxoethyl), 4-Br, 3-(4-F-C6H4)
Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate N/A N/A 1-(4-Cl-C6H4CH2), 3-(4-F-C6H4)
Methyl 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate N/A N/A 4-Br, 3-(2,4-F2-C6H3)

Biological Activity

Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS No. 1350465-88-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H8BrFN2O2
  • Molecular Weight : 299.10 g/mol
  • InChI Key : FBFOZOSFWIINBH-UHFFFAOYSA-N

The presence of a fluorine atom on the phenyl ring is significant as it can influence the compound's reactivity and interaction with biological targets, enhancing its pharmacological potential compared to similar compounds lacking this substitution .

Synthesis

The synthesis of this compound typically involves the esterification of 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid with methanol under reflux conditions. This method is efficient for producing high yields and purity, which are crucial for subsequent biological evaluations.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The compound is known to exhibit:

  • Anti-inflammatory Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies indicate IC50 values ranging from 0.02 to 0.04 μM against COX-2, demonstrating significant potency compared to standard anti-inflammatory drugs like diclofenac .
  • Analgesic Effects : The compound's analgesic properties have been assessed using various pain models, indicating its potential as a therapeutic agent for pain management.

Case Studies

  • Anti-inflammatory Studies : A study by Abdellatif et al. synthesized a series of pyrazole derivatives, including this compound. The compound exhibited notable COX-2 selectivity with minimal gastrointestinal side effects in animal models, suggesting its safety profile .
  • Comparative Analysis : In a comparative study involving other pyrazole derivatives, this compound showed superior anti-inflammatory efficacy with an IC50 value of approximately 71 μg/mL against COX enzymes, highlighting its therapeutic potential .

Research Findings

Recent literature emphasizes the versatility of pyrazole derivatives in drug development:

CompoundBiological ActivityIC50 (μg/mL)Reference
This compoundCOX-2 Inhibition0.02 - 0.04
Other Pyrazole DerivativesVariesVaries

Q & A

Q. What are the optimal synthetic routes for methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, and how do substituent positions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters, followed by halogenation. For example:

Cyclocondensation : Ethyl acetoacetate reacts with 4-fluorophenylhydrazine to form a pyrazole core.

Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).

Esterification : Methylation of the carboxylic acid intermediate using methyl iodide and a base (e.g., K₂CO₃).

Q. Key Considerations :

  • Substituent effects: Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance bromination regioselectivity .
  • Yield optimization: Lower temperatures (0–5°C) reduce side reactions during bromination, improving yields to ~70–85% .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The 4-bromo substituent deshields adjacent protons, causing distinct splitting patterns (e.g., δ 7.2–7.8 ppm for aromatic protons) .
    • ¹⁹F NMR confirms the 4-fluorophenyl group (δ -110 to -115 ppm) .
  • IR : A strong carbonyl stretch at ~1700–1720 cm⁻¹ (ester C=O) and absence of OH stretches verify esterification .
  • HRMS : Match experimental m/z with theoretical values (e.g., [M+H]⁺ calculated for C₁₁H₉BrFN₂O₂: 315.98) to confirm molecular integrity .

Data Contradiction Example : If bromination yields a mixture, LC-MS can differentiate regioisomers by retention time and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Challenges :
    • Disorder in the bromine or fluorophenyl moieties due to low electron density .
    • Twinning in crystals grown from polar solvents (e.g., ethanol/water mixtures) .
  • Solutions :
    • Use SHELXL for refinement: Apply restraints for anisotropic displacement parameters (ADPs) and utilize the TWIN/BASF commands for twinned data .
    • Validate with PLATON : Check for missed symmetry or solvent-accessible voids .

Example : A recent study resolved disorder in a brominated pyrazole by refining two occupancy models, achieving R1 = 0.036 .

Q. How do computational methods (DFT, MD) predict the reactivity and pharmacological potential of this compound?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C-4 bromine as a leaving group) .
    • HOMO-LUMO gaps (~4.5 eV) indicate stability under physiological conditions .
  • Molecular Dynamics (MD) :
    • Simulate binding to target proteins (e.g., carbonic anhydrase) using AMBER. Key interactions:
  • Fluorophenyl group forms π-π stacking with Phe131.
  • Ester carbonyl hydrogen-bonds to Thr199 .

Validation : Correlate docking scores with experimental IC₅₀ values from enzyme assays .

Q. How are structure-activity relationships (SARs) evaluated for analogs of this compound in biological studies?

Methodological Answer:

  • Synthetic Modifications :
    • Replace bromine with Cl/CN to assess leaving-group effects.
    • Modify the ester to amide for improved metabolic stability .
  • Biological Assays :
    • Screen analogs against cancer cell lines (e.g., MCF-7) using MTT assays.
    • Compare IC₅₀ values: Methyl esters often show lower activity than free acids due to reduced solubility .

Example : Ethyl 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate showed 63% yield but lower cytotoxicity (IC₅₀ > 50 µM) vs. carboxylate analogs (IC₅₀ ~10 µM) .

Q. How do solvent polarity and crystallization conditions affect the photophysical properties of this compound?

Methodological Answer:

  • Solvent Effects :
    • In polar solvents (DMSO), emission λmax shifts to 356 nm due to stabilization of excited states .
    • In nonpolar solvents (hexane), λmax decreases (~320 nm) with enhanced quantum yield .
  • Crystallization : Slow evaporation from DCM/hexane yields larger crystals with defined emission profiles, while rapid precipitation creates amorphous solids with broad spectra .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • NMR Discrepancies :
    • If calculated ¹³C shifts (via GIAO-DFT) deviate >2 ppm, check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism .
  • Mass Spec Anomalies :
    • Isotopic patterns (Br = 1:1 for ⁷⁹Br/⁸¹Br) confirm successful bromination. Deviations suggest impurities (e.g., residual NBS) .

Case Study : A ¹⁹F NMR signal at -113 ppm (theoretical: -115 ppm) was traced to trace water in CDCl₃, resolved by drying over molecular sieves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
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methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

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